1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 5-phenyl-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant, antimicrobial, and anticancer agent. .
Material Science: The compound’s unique structural properties make it useful in the development of fluorescent sensors and other materials with specific electronic properties.
Biological Research: It has been used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. For example, as an anticonvulsant, it may modulate neurotransmitter levels or inhibit certain enzymes involved in seizure activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1-Phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the ethanone moiety, which may affect its biological activity and chemical reactivity.
1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H12N2O2S |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H12N2O2S/c19-14(12-7-3-1-4-8-12)11-21-16-18-17-15(20-16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WZRWOAOTPYJTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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